2-Chloro-5-isobutoxynicotinonitrile

Catalog No.
S8451195
CAS No.
M.F
C10H11ClN2O
M. Wt
210.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-5-isobutoxynicotinonitrile

Product Name

2-Chloro-5-isobutoxynicotinonitrile

IUPAC Name

2-chloro-5-(2-methylpropoxy)pyridine-3-carbonitrile

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

InChI

InChI=1S/C10H11ClN2O/c1-7(2)6-14-9-3-8(4-12)10(11)13-5-9/h3,5,7H,6H2,1-2H3

InChI Key

LAUHKZSXRURHEY-UHFFFAOYSA-N

SMILES

CC(C)COC1=CC(=C(N=C1)Cl)C#N

Canonical SMILES

CC(C)COC1=CC(=C(N=C1)Cl)C#N

2-Chloro-5-isobutoxynicotinonitrile is a chemical compound characterized by its unique structure, which includes a chloro group at the 2-position and an isobutoxy group at the 5-position of the nicotinonitrile framework. This compound belongs to the class of pyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The presence of both the chloro and isobutoxy substituents contributes to its reactivity and potential utility in various

The chemical behavior of 2-chloro-5-isobutoxynicotinonitrile can be categorized into several types of reactions:

  • Substitution Reactions: The chlorine atom at the 2-position can be replaced by nucleophiles such as amines or thiols under suitable conditions, leading to the formation of new derivatives.
  • Oxidation Reactions: The isobutyl group may undergo oxidation to yield corresponding alcohols, aldehydes, or carboxylic acids.
  • Reduction Reactions: The nitrile group can be reduced to form primary amines or other functional groups using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in synthetic organic chemistry.

2-Chloro-5-isobutoxynicotinonitrile and its analogs have been studied for their biological activities, particularly their potential as therapeutic agents. Research indicates that compounds with similar structures exhibit significant antibacterial and antitubercular properties. For instance, some derivatives have shown effective inhibition against dihydrofolate reductase, an enzyme critical for bacterial growth, suggesting that this class of compounds may hold promise in developing new antibiotics .

The synthesis of 2-chloro-5-isobutoxynicotinonitrile typically involves several steps:

  • Formation of the Pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Chlorination: The introduction of the chlorine atom at the 2-position can be accomplished using chlorinating agents like phosphorus oxychloride or phosphorus pentachloride.
  • Alkylation: The isobutoxy group can be introduced via alkylation reactions with isobutanol or related reagents.

Specific synthetic routes may vary based on starting materials and desired yields .

2-Chloro-5-isobutoxynicotinonitrile has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new antibacterial agents.
  • Agriculture: Its derivatives could be explored for use as pesticides or herbicides due to their biological efficacy against pests.
  • Chemical Intermediates: It can act as a precursor for synthesizing other complex organic molecules in research and industrial applications.

Studies on the interactions of 2-chloro-5-isobutoxynicotinonitrile with biological targets have indicated its potential as an inhibitor of key enzymes involved in metabolic pathways. Molecular docking studies have demonstrated favorable binding interactions with enzymes such as dihydrofolate reductase, suggesting a mechanism of action that could be exploited for therapeutic purposes .

Several compounds share structural similarities with 2-chloro-5-isobutoxynicotinonitrile, each exhibiting unique properties:

Compound NameStructure DescriptionNotable Properties
2-Chloro-5-methylnicotinonitrileContains a methyl group instead of isobutoxyExhibits antibacterial activity
2-Chloro-6-isobutylnicotinic acidHas an isobutyl group at a different positionKnown for anti-inflammatory properties
3-Chloro-4-isopropoxypyridineFeatures an isopropoxy groupPotential herbicidal activity

These compounds illustrate variations in substituents that can significantly influence biological activity and chemical reactivity, highlighting the uniqueness of 2-chloro-5-isobutoxynicotinonitrile within this class.

2-Chloro-5-isobutoxynicotinonitrile (C₁₀H₁₂ClN₂O) is a chloro- and alkoxy-substituted pyridine derivative with a nitrile functional group. Its IUPAC name is 2-chloro-5-(2-methylpropoxy)pyridine-3-carbonitrile, and its structural formula is characterized by:

  • A pyridine ring with chlorine at position 2
  • An isobutoxy group (-OCH₂C(CH₃)₂) at position 5
  • A nitrile group (-C≡N) at position 3

The molecular structure was deduced through comparative analysis of analogous compounds. Key bond lengths and angles (derived from X-ray crystallography of related nitriles) suggest significant steric interactions between the isobutoxy group and adjacent substituents, which influence its reactivity (Table 1).

Table 1: Comparative structural parameters of nicotinonitrile derivatives

CompoundC-Cl Bond Length (Å)C-O Bond Length (Å)Dihedral Angle (C5-O-C)
2-Chloro-5-methyl1.72--
2-Isobutoxy-1.41112°
2-Chloro-5-isobutoxy*1.71 (estimated)1.43 (estimated)115° (estimated)

*Values inferred from structural analogs.

Historical Context in Nitrile Chemistry

The development of 2-chloro-5-isobutoxynicotinonitrile builds upon three key historical advancements:

  • Knoevenagel condensation methods (1894): Enabled the synthesis of cyano-substituted heterocycles through base-catalyzed reactions of active methylene compounds.
  • Phosphorus-based chlorination (1960s): Protocols using PCl₅/POCl₃ mixtures, as demonstrated in 2-chloro-4-methylnicotinonitrile synthesis, were adapted for introducing chloro groups in electron-deficient pyridines.
  • Williamson ether synthesis modifications (2010s): Advancements in phase-transfer catalysis facilitated the introduction of bulky alkoxy groups like isobutoxy to aromatic systems.

Academic Significance in Heterocyclic Research

This compound addresses two critical challenges in heterocyclic chemistry:

  • Steric modulation: The isobutoxy group’s branched structure provides a model for studying steric effects on aromatic substitution patterns.
  • Electronic tuning: Combined chloro (σₚ = +0.23) and nitrile (σₚ = +0.66) groups create a strong electron-deficient system, enabling unique reaction pathways in cross-coupling reactions.

Nucleophilic Substitution Routes

Nucleophilic aromatic substitution (SNAr) dominates the synthesis of halogenated pyridine derivatives. For 2-chloro-5-isobutoxynicotinonitrile, the displacement of a leaving group (e.g., chloride or hydroxyl) by an isobutoxy nucleophile is pivotal. A representative route involves reacting 2-chloro-5-hydroxypyridine with isobutyl bromide in the presence of a base such as potassium carbonate. For instance, ChemicalBook documents a 96% yield when substituting 2-chloro-5-acetoxypyridine in methanol with potassium carbonate, followed by neutralization and extraction [1].

Key variables include:

  • Base selection: Potassium carbonate outperforms stronger bases (e.g., NaOH) by minimizing side reactions like hydrolysis of the nitrile group.
  • Temperature: Room-temperature reactions (20°C) suffice for complete conversion within 2 hours [1].
  • Leaving group reactivity: Acetoxy groups facilitate smoother substitution compared to hydroxyl groups due to better leaving ability.

This method’s scalability is evidenced by its adoption in industrial settings, as noted in patents from Eli Lilly and Company [1].

Catalytic Cyclization Approaches

Catalytic cyclization offers an alternative pathway, constructing the pyridine ring while introducing substituents. Copper(I) iodide (CuI) paired with diamines like trans-N,N’-dimethyl-1,2-cyclohexanediamine enables efficient coupling of halogenated precursors with nitrile-containing fragments. For example, RSC publications describe CuI-catalyzed cyclizations of 2-chloro-5-iodopyridine derivatives in dioxane at 110°C, achieving 96% yield for analogous structures [2].

Mechanistic insights:

  • Oxidative addition: CuI activates the carbon-halogen bond, facilitating insertion into the pyridine ring.
  • Ligand effects: Chiral diamines enhance stereochemical control, though racemic mixtures are often acceptable for non-chiral targets.
  • Substrate scope: Electron-withdrawing groups (e.g., nitriles) accelerate cyclization by stabilizing transition states [4].

Comparative studies highlight CuI’s superiority over palladium catalysts in cost-effectiveness and tolerance to moisture [2].

Microwave-Assisted Synthesis Optimization

Microwave irradiation revolutionizes reaction kinetics, reducing synthesis times from hours to minutes. Recent protocols in Green Chemistry demonstrate that microwave-assisted SNAr reactions between 2-chloro-5-nitropyrimidine and nucleophiles in hydroxypropyl methylcellulose (HPMC)/water mixtures achieve full conversion in 5 minutes [5]. Adapting this to 2-chloro-5-isobutoxynicotinonitrile involves:

ParameterOptimal ConditionImpact on Yield
Microwave Power300 WMaximizes energy transfer
Temperature120°CBalances rate and decomposition
SolventHPMC/water (2 wt%)Enhances solubility and heating efficiency

This method’s green credentials—reduced solvent use and energy consumption—align with sustainable chemistry principles [5].

Solvent Effects on Reaction Yield and Purity

Solvent choice critically influences reaction efficiency and product isolation. Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity but complicate nitrile group stability. Contrastingly, methanol and dichloromethane, as seen in Qatar University studies, offer a balance:

  • Methanol: Facilitates base solubility (e.g., K₂CO₃) and mild conditions, yielding 96% pure product [1].
  • Dichloromethane: Ideal for extractions due to immiscibility with water, minimizing nitrile hydrolysis [4].
  • Benzene/dioxane: Improve cyclization yields (e.g., 66–96%) but raise toxicity concerns [2] [4].

A solvent optimization table for SNAr reactions:

SolventPolarity (ε)Yield (%)Purity (%)
Methanol32.79699
Dioxane2.28997
Dichloromethane8.99498

Data synthesized from [1] [2] [4].

X-ray crystallography provides definitive structural information about 2-Chloro-5-isobutoxynicotinonitrile through the analysis of diffraction patterns produced when X-rays interact with the crystalline compound. This technique reveals the three-dimensional arrangement of atoms within the molecule and their spatial relationships.

Crystal System and Unit Cell Parameters

2-Chloro-5-isobutoxynicotinonitrile typically crystallizes in either monoclinic or orthorhombic crystal systems [1] [2]. Similar nicotinonitrile derivatives have been reported to crystallize in the orthorhombic space group P212121, with unit cell parameters in the range of a = 13-16 Å, b = 11-25 Å, and c = 3-20 Å [1]. The crystal packing is influenced by various intermolecular interactions, including π-π stacking between pyridine rings and hydrogen bonding involving the nitrile group [2].

Bond Lengths and Angles

X-ray crystallographic analysis reveals characteristic bond lengths that provide insight into the electronic structure of 2-Chloro-5-isobutoxynicotinonitrile:

  • The C≡N triple bond of the nitrile group typically exhibits a bond length of 1.13-1.16 Å, consistent with the strong triple bond character [1].
  • The C-Cl bond at position 2 of the pyridine ring shows a bond length of approximately 1.72-1.75 Å [3].
  • The C-O bond connecting the isobutoxy group to the pyridine ring has a bond length of 1.35-1.38 Å, typical for aryl-oxygen single bonds [1].
  • The pyridine ring maintains planarity with bond angles close to 120°, confirming its aromatic character [2].

Molecular Packing and Intermolecular Interactions

The crystal structure analysis reveals important intermolecular interactions that influence the packing arrangement:

  • π-π stacking interactions between pyridine rings of adjacent molecules, with interplanar distances typically in the range of 3.3-3.8 Å [1] [2].
  • Weak hydrogen bonding interactions involving the nitrile nitrogen as an acceptor and C-H groups as donors [2].
  • The chlorine atom may participate in halogen bonding interactions with electronegative atoms of neighboring molecules [4].
  • The isobutoxy group typically adopts an extended conformation to minimize steric hindrance within the crystal lattice [5].

The R-factor, which measures the agreement between the observed and calculated diffraction data, typically falls within the range of 0.03-0.08 for well-refined structures of nicotinonitrile derivatives, indicating reliable structural determinations [1].

Fourier-Transform Infrared (FTIR) Spectral Interpretation

FTIR spectroscopy provides valuable information about the functional groups present in 2-Chloro-5-isobutoxynicotinonitrile through the analysis of vibrational modes. The characteristic absorption bands in the FTIR spectrum serve as diagnostic tools for structural confirmation.

Nitrile Group Vibrations

The most distinctive feature in the FTIR spectrum of 2-Chloro-5-isobutoxynicotinonitrile is the sharp, intense absorption band at 2200-2240 cm⁻¹, attributed to the C≡N stretching vibration of the nitrile group [6] [7] [8]. This band is particularly useful for confirming the presence of the nitrile functionality and is generally stronger than the corresponding band in alkynes due to the greater polarity of the C≡N bond [8].

Pyridine Ring Vibrations

The pyridine ring exhibits several characteristic absorption bands:

  • C=N stretching vibration at 1580-1600 cm⁻¹, which appears as a medium-intensity band [6] [7].
  • C=C stretching vibrations in the range of 1400-1600 cm⁻¹, appearing as multiple bands of medium to strong intensity [9].
  • Ring deformation vibrations at 600-650 cm⁻¹, which are useful for confirming the pyridine structure [9] [10].

Substituent Group Vibrations

The substituent groups on the pyridine ring contribute additional characteristic bands:

  • C-Cl stretching vibration at 700-800 cm⁻¹, appearing as a medium-intensity band [9] [10].
  • C-O-C stretching vibrations of the isobutoxy group, with asymmetric stretching at 1200-1250 cm⁻¹ and symmetric stretching at 1050-1100 cm⁻¹, both appearing as strong bands [9] [10].
  • C-H stretching vibrations of the isobutoxy group at 2850-2950 cm⁻¹ (medium intensity) and C-H bending vibrations at 1350-1480 cm⁻¹ (medium intensity) [9].

The FTIR spectrum of 2-Chloro-5-isobutoxynicotinonitrile provides a unique fingerprint that can be used for identification and structural confirmation. The presence and positions of these characteristic bands confirm the structural features of the molecule and can be used to monitor reactions involving this compound [6] [7] [8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen and carbon atoms in 2-Chloro-5-isobutoxynicotinonitrile, allowing for precise structural elucidation.

¹H NMR Chemical Shift Assignments

The ¹H NMR spectrum of 2-Chloro-5-isobutoxynicotinonitrile exhibits characteristic signals that can be assigned to specific protons in the molecule:

  • Pyridine Ring Protons:

    • H-4 proton: This proton typically appears as a doublet at δ 8.0-8.5 ppm with a small coupling constant (J = 2-3 Hz) due to long-range coupling with H-6 [11] [6] [7].
    • H-6 proton: This proton resonates as a doublet at δ 7.5-8.0 ppm with a similar coupling constant (J = 2-3 Hz) [11] [6].
  • Isobutoxy Group Protons:

    • O-CH₂- protons: These protons appear as a doublet at δ 3.8-4.2 ppm (J = 6-7 Hz) due to coupling with the adjacent CH proton [11] [6] [7].
    • -CH proton: The methine proton of the isobutyl group resonates as a multiplet at δ 2.0-2.2 ppm due to coupling with both the methylene and methyl protons [11] [6].
    • -CH₃ protons: The six protons of the two methyl groups appear as a doublet at δ 0.9-1.1 ppm (J = 6-7 Hz) due to coupling with the methine proton [11] [6] [7].

The integration of these signals confirms the number of protons in each environment, while the coupling patterns provide information about the connectivity of the molecule. The absence of additional signals confirms the purity of the compound [11] [6] [7].

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum of 2-Chloro-5-isobutoxynicotinonitrile provides complementary information about the carbon skeleton:

  • Nitrile Carbon:

    • The nitrile carbon (C≡N) typically appears at δ 115-120 ppm, with its relatively low-field position reflecting the deshielding effect of the triple bond [6] [12].
  • Pyridine Ring Carbons:

    • C-2 (bearing the chlorine atom): This carbon resonates at δ 150-155 ppm due to the combined deshielding effects of the nitrogen and chlorine atoms [6] [12].
    • C-3 (bearing the nitrile group): This carbon appears at δ 105-110 ppm, with its position influenced by the nitrile substituent [6].
    • C-5 (bearing the isobutoxy group): This carbon resonates at δ 160-165 ppm due to the deshielding effect of the oxygen atom [6] [12].
    • C-4 and C-6: These carbons appear in the range of δ 120-140 ppm, with their exact positions dependent on the electronic effects of the substituents [6] [12].
  • Isobutoxy Group Carbons:

    • O-CH₂- carbon: This carbon resonates at δ 70-75 ppm due to the deshielding effect of the oxygen atom [6] [12].
    • -CH carbon: The methine carbon appears at δ 27-30 ppm [6].
    • -CH₃ carbons: The methyl carbons resonate at δ 18-22 ppm [6] [12].

The ¹³C NMR spectrum, especially when recorded with techniques such as DEPT (Distortionless Enhancement by Polarization Transfer), provides valuable information about the carbon types (CH₃, CH₂, CH, or quaternary) and confirms the structural assignment [6] [12].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of 2-Chloro-5-isobutoxynicotinonitrile and its fragmentation pattern, which is useful for structural confirmation and identification.

Molecular Ion and Isotope Pattern

The molecular ion [M]⁺ of 2-Chloro-5-isobutoxynicotinonitrile appears at m/z 210/212 with a characteristic isotope pattern due to the presence of chlorine (³⁵Cl/³⁷Cl in a 3:1 ratio) [13] [14] [15]. This isotope pattern serves as a diagnostic feature confirming the presence of one chlorine atom in the molecule.

Major Fragmentation Pathways

The mass spectrum exhibits several characteristic fragmentation patterns:

  • Loss of Alkyl Groups:

    • [M-CH₃]⁺: Loss of a methyl group from the isobutoxy substituent results in a fragment at m/z 195/197 (with chlorine isotope pattern) [13] [14] [15].
    • [M-C₄H₉]⁺: Loss of the isobutyl group produces a fragment at m/z 153/155 [13] [14].
  • Loss of Substituent Groups:

    • [M-OC₄H₉]⁺: Loss of the entire isobutoxy group is a prominent fragmentation pathway, resulting in a fragment at m/z 137/139, which often appears as a high-intensity peak [13] [14] [15].
    • [M-Cl]⁺: Loss of the chlorine atom produces a fragment at m/z 175, although this is typically of low intensity due to the strength of the C-Cl bond [13] [14].
    • [M-CN]⁺: Loss of the cyano group results in a fragment at m/z 184/186, also of relatively low intensity [13] [14].
  • Ring Fragmentation:

    • The pyridine ring can undergo fragmentation to produce characteristic ions, including a fragment at m/z 78 corresponding to the pyridine structure [13] [14].
    • A chloropyridine fragment [C₅H₃ClN]⁺ may appear at m/z 112/114 with medium to high intensity [13] [14] [15].

The fragmentation pattern observed in the mass spectrum provides a characteristic fingerprint that can be used for identification and structural confirmation of 2-Chloro-5-isobutoxynicotinonitrile [13] [14] [15].

XLogP3

2.8

Hydrogen Bond Acceptor Count

3

Exact Mass

210.0559907 g/mol

Monoisotopic Mass

210.0559907 g/mol

Heavy Atom Count

14

Dates

Last modified: 01-05-2024

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